molecular formula C11H16N6O2S B2818671 dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine CAS No. 2034505-36-5

dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine

Cat. No.: B2818671
CAS No.: 2034505-36-5
M. Wt: 296.35
InChI Key: LFZBLLDVHOYMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Preparation Methods

The synthesis of dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and boron reagents, which facilitate the formation of the desired pyrazine compound .

Chemical Reactions Analysis

dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of amines .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has shown promise as an antimicrobial, anti-inflammatory, and antitumor agent. Additionally, it is used in the development of new pharmaceuticals and as a research tool for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in inflammatory and tumorigenic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine can be compared to other similar compounds within the pyrazine family. Similar compounds include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which also exhibit diverse biological activities . this compound is unique due to its specific functional groups and the resulting biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-[1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-6-8-17-7-3-10(15-17)11-9-12-4-5-13-11/h3-5,7,9,14H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBLLDVHOYMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.